

# Pharmacological Properties of SG-094: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SG-094

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## Abstract

**SG-094** is a synthetic small molecule antagonist of the lysosomal two-pore channel 2 (TPC2), an ion channel implicated in a variety of cellular processes, including tumor angiogenesis and viral entry. As a synthetic analog of the natural alkaloid tetrandrine, **SG-094** exhibits increased potency and reduced toxicity, making it a promising candidate for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the pharmacological properties of **SG-094**, detailing its mechanism of action, effects on cellular signaling, and its dual inhibitory role on P-glycoprotein (P-gp). Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development.

## Introduction

Two-pore channels (TPCs) are cation channels located on the membranes of endosomes and lysosomes that play a crucial role in intracellular calcium signaling.[1] TPC2, in particular, has emerged as a significant target in the context of cancer and infectious diseases.[2][3] **SG-094**, a novel synthetic antagonist, has demonstrated potent inhibition of TPC2, leading to antiproliferative effects and in vivo tumor growth inhibition.[4][5] Notably, **SG-094** also exhibits inhibitory activity against P-glycoprotein, a key transporter involved in multidrug resistance in cancer.[4] This dual mechanism of action positions **SG-094** as a compelling molecule for further investigation in cancer therapy.

## Mechanism of Action

### TPC2 Antagonism

**SG-094** exerts its inhibitory effect on TPC2 by binding to the voltage-sensing domain II (VSD II) of the channel.<sup>[2]</sup> This binding event stabilizes the channel in a closed, inactive conformation. Cryo-electron microscopy studies have revealed that **SG-094** induces asymmetrical structural changes in the TPC2 dimer, creating a single binding pocket at an intersubunit interface.<sup>[2]</sup> By arresting the IIS4 segment in a downward shifted state, **SG-094** prevents the conformational changes necessary for pore opening.<sup>[2]</sup>

### P-glycoprotein Inhibition

In addition to its effects on TPC2, **SG-094** has been identified as an inhibitor of P-glycoprotein (P-gp), a drug efflux pump often overexpressed in cancer cells, contributing to multidrug resistance.<sup>[4]</sup> The exact mechanism of P-gp inhibition by **SG-094** has not been fully elucidated but is a critical aspect of its potential therapeutic utility in overcoming drug resistance in cancer.

## Quantitative Pharmacological Data

While a specific binding affinity ( $K_i$  or  $K_d$ ) for **SG-094** to TPC2 has not been reported in the reviewed literature, its functional potency has been characterized through various in vitro and in vivo studies.

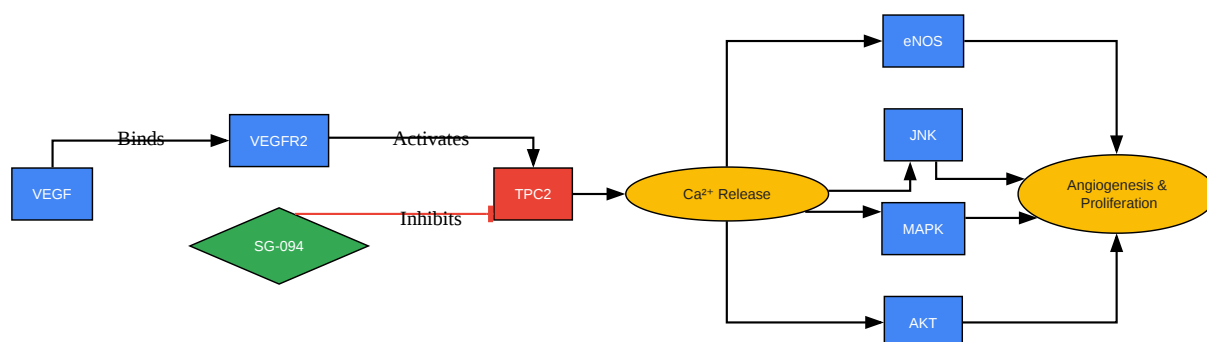
Parameter	Value/Effect	Cell Line/System	Reference
TPC2 Inhibition	Near-full inhibition of PI(3,5)P2-elicited TPC2 currents at 10 $\mu$ M	HEK293 cells expressing TPC2-EGFP	[5]
Antiproliferative Activity	IC50 of 3.7 $\mu$ M (72 hours)	RIL175 cells	[5]
Inhibition of VEGF Signaling	Significant reduction of VEGF-induced phosphorylation of eNOS, JNK, MAPK, and AKT at 10 $\mu$ M (1-hour pretreatment)	HUVECs	[5]
In Vivo Tumor Growth Inhibition	Inhibition of hepatocellular carcinoma (HCC) tumor growth in mice	Mice	[5]
P-glycoprotein Inhibition	Identified as an inhibitor	-	[4]

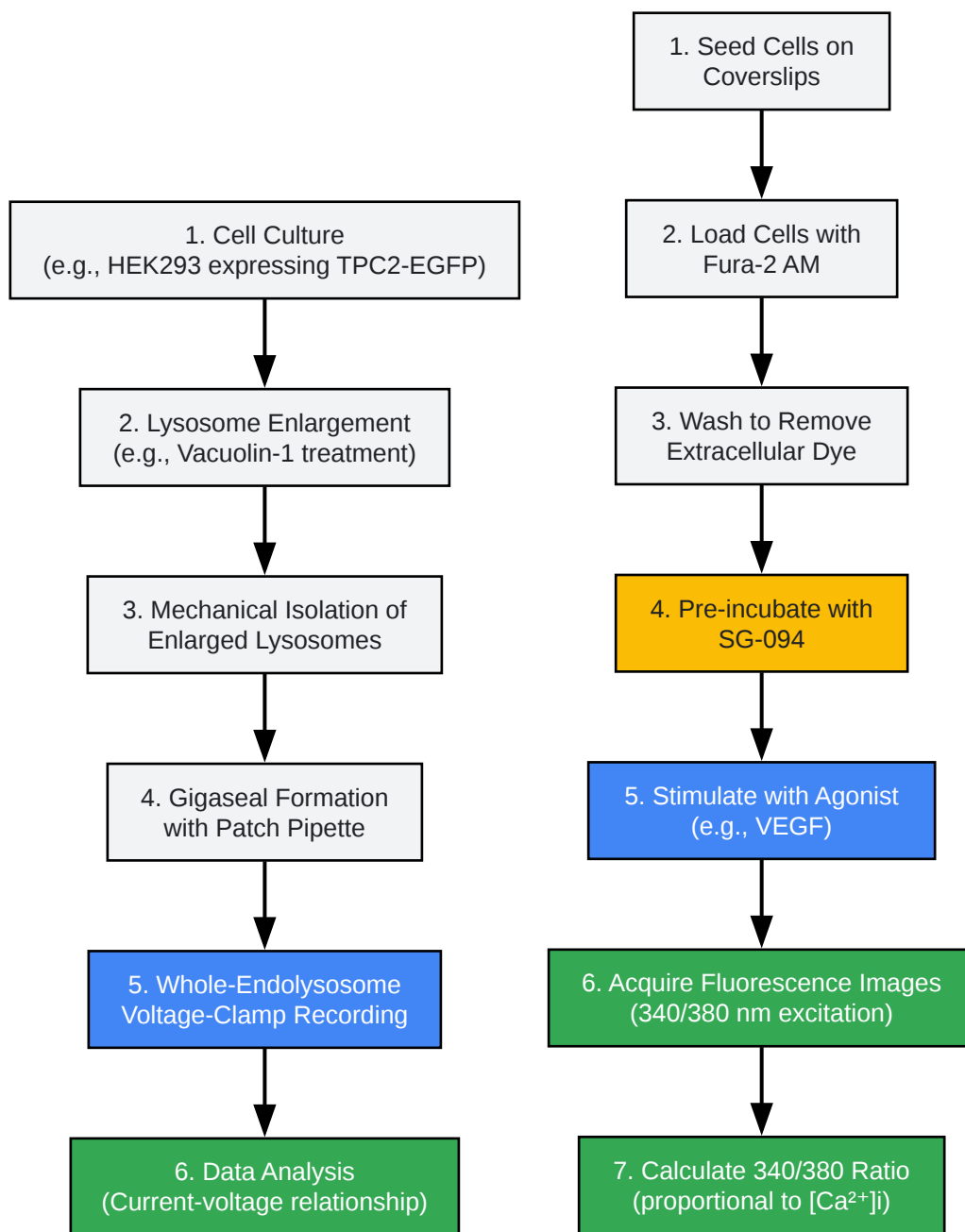
## Signaling Pathways Modulated by SG-094

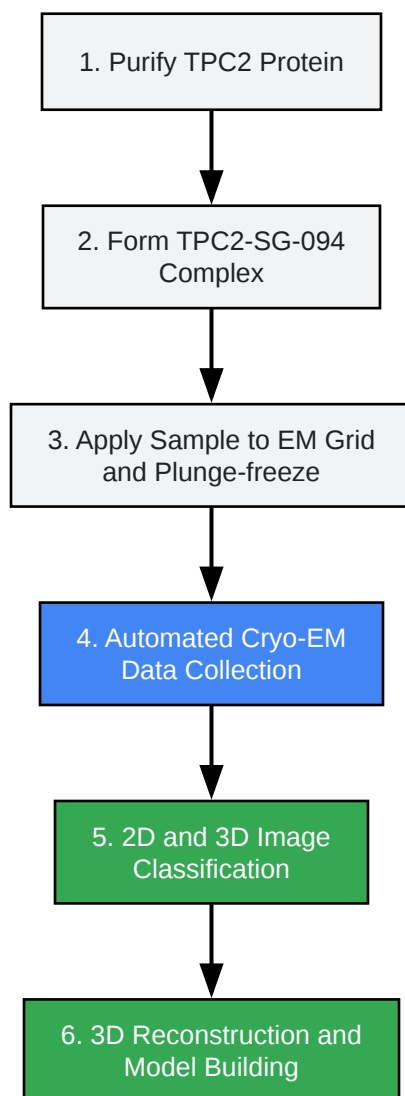
**SG-094**, through its inhibition of TPC2, disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis. A key pathway affected is the Vascular Endothelial Growth Factor (VEGF) signaling cascade in endothelial cells.

### VEGF Signaling Pathway

VEGF binding to its receptor, VEGFR2, initiates a signaling cascade that involves the mobilization of intracellular calcium, a process in which TPC2 plays a critical role. By blocking TPC2, **SG-094** attenuates VEGF-induced calcium release, thereby inhibiting the activation of downstream effectors such as eNOS, JNK, MAPK, and AKT.[5]







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- To cite this document: BenchChem. [Pharmacological Properties of SG-094: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827841#pharmacological-properties-of-sg-094]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)